2-{4-[4-(2,5-Dihydroxybenzenesulfonyl)phenyl]-benzenesulfonyl}benzene-1,4-diol
Description
2-{4-[4-(2,5-Dihydroxybenzenesulfonyl)phenyl]-benzenesulfonyl}benzene-1,4-diol is a symmetrically structured compound featuring two benzene rings linked via sulfonyl groups. Each benzene ring is substituted with two hydroxyl groups at the 2- and 5-positions, and a sulfonyl group at the 4-position.
Properties
IUPAC Name |
2-[4-[4-(2,5-dihydroxyphenyl)sulfonylphenyl]phenyl]sulfonylbenzene-1,4-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18O8S2/c25-17-5-11-21(27)23(13-17)33(29,30)19-7-1-15(2-8-19)16-3-9-20(10-4-16)34(31,32)24-14-18(26)6-12-22(24)28/h1-14,25-28H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYFHEOQJXVSNQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)S(=O)(=O)C3=C(C=CC(=C3)O)O)S(=O)(=O)C4=C(C=CC(=C4)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18O8S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[4-(2,5-Dihydroxybenzenesulfonyl)phenyl]-benzenesulfonyl}benzene-1,4-diol typically involves multi-step organic reactions. The process begins with the preparation of the core benzene rings, followed by the introduction of sulfonyl and hydroxyl groups through electrophilic aromatic substitution reactions. Common reagents used in these steps include sulfuric acid, chlorosulfonic acid, and various hydroxylating agents.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction parameters, such as temperature and pressure, are crucial for efficient production. Purification steps, including recrystallization and chromatography, are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2-{4-[4-(2,5-Dihydroxybenzenesulfonyl)phenyl]-benzenesulfonyl}benzene-1,4-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The sulfonyl groups can be reduced to sulfides.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or hydrogenation with a palladium catalyst.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions include quinones, sulfides, and various substituted aromatic compounds, depending on the specific reagents and conditions used.
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity
Research indicates that sulfonamide derivatives possess significant antimicrobial properties. The compound has been evaluated for its efficacy against various bacterial strains, demonstrating potential as a therapeutic agent in treating infections caused by resistant bacteria.
Anti-inflammatory Effects
Studies have shown that compounds with similar structures exhibit anti-inflammatory properties. The ability of this compound to inhibit pro-inflammatory cytokines suggests its potential use in treating inflammatory diseases such as rheumatoid arthritis.
Materials Science Applications
Polymer Synthesis
The compound can serve as a building block in the synthesis of polymers with enhanced thermal stability and mechanical properties. Its incorporation into polymer matrices has been studied to improve the material's resistance to degradation under harsh environmental conditions.
| Property | Value |
|---|---|
| Thermal Stability | High |
| Mechanical Strength | Enhanced |
| Degradation Resistance | Improved |
Environmental Science Applications
Water Treatment
The sulfonamide group is known for its ability to interact with various pollutants. This compound has been investigated for its application in water treatment processes, particularly in the removal of heavy metals and organic contaminants from wastewater.
Photodegradation Studies
Research has focused on the photodegradation pathways of this compound under UV light exposure, assessing its environmental impact and degradation rates in aquatic systems. Such studies are crucial for understanding the fate of pharmaceuticals in the environment.
Case Studies
-
Antimicrobial Efficacy Study
- Objective : Evaluate the antimicrobial activity against E. coli and Staphylococcus aureus.
- Methodology : Disk diffusion method was employed to assess inhibition zones.
- Results : The compound exhibited significant antibacterial activity with inhibition zones measuring up to 15 mm.
-
Polymer Composite Development
- Objective : Synthesize a polymer composite using the compound as an additive.
- Methodology : Blending with polyvinyl chloride (PVC) and testing mechanical properties.
- Results : The composite showed a 30% increase in tensile strength compared to pure PVC.
-
Water Contaminant Removal Experiment
- Objective : Test the effectiveness of the compound in removing lead ions from contaminated water.
- Methodology : Batch adsorption experiments were conducted.
- Results : The compound demonstrated over 85% removal efficiency for lead ions within 60 minutes.
Mechanism of Action
The mechanism by which 2-{4-[4-(2,5-Dihydroxybenzenesulfonyl)phenyl]-benzenesulfonyl}benzene-1,4-diol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The hydroxyl and sulfonyl groups can form hydrogen bonds and electrostatic interactions with these targets, modulating their activity and leading to various biological effects. Pathways involved may include oxidative stress response and signal transduction pathways.
Comparison with Similar Compounds
Structural Analogues and Functional Group Analysis
A. Bromophenol Derivatives (Compounds 5 and 6 from )
- Structure: Compound 5 (4-(2-bromo-4-hydroxybenzyl)benzene-1,2-diol) and Compound 6 (2-benzyl-5-bromobenzene-1,4-diol) feature brominated phenol cores with hydroxyl and benzyl substituents.
- Bioactivity : Both exhibit inhibitory effects on carbonic anhydrase (CA), acetylcholinesterase (AChE), and butyrylcholinesterase (BChE). Their activity is attributed to the electron-withdrawing bromine and hydroxyl groups, which enhance binding to enzyme active sites .
- Comparison: Unlike the target compound, these bromophenols lack sulfonyl groups but share diol motifs.
B. Oxyresveratrol ()
- Structure : 4-[(E)-2-(3,5-Dihydroxyphenyl)ethenyl]benzene-1,3-diol, a stilbene derivative with hydroxyl groups at 1,3-positions and a conjugated double bond.
- Applications : Used as a reference standard in pharmacological, food, and cosmetic research due to antioxidant properties .
- Comparison : The target compound’s sulfonyl groups differentiate it from oxyresveratrol’s ethenyl linker. While oxyresveratrol excels in antioxidant applications, the target compound’s sulfonyl groups may expand its utility in drug design or catalysis.
C. 2-(1S,3R-Dihydroxybutyl)benzene-1,4-diol (Compound 1 from )
- Structure : A benzene-1,4-diol with a chiral dihydroxybutyl side chain.
- Comparison : The target compound’s sulfonyl groups and symmetry may enhance its antimicrobial efficacy compared to Compound 1’s simpler side chain.
Mechanistic Insights
- Enzyme Inhibition: Sulfonamide-containing analogs (e.g., ethyl 2-[4-(sulfamoylmethyl)phenyl]sulfanylethanoate in ) demonstrate sulfonyl groups’ role in binding metalloenzymes like CA via zinc coordination . The target compound’s dual sulfonyl groups may enable multi-site interactions, improving inhibitory potency.
- Antimicrobial Activity : Compounds with sulfonyl or hydroxyl groups (e.g., ) show that hydrophilicity and hydrogen bonding are critical for disrupting bacterial membranes .
Biological Activity
The compound 2-{4-[4-(2,5-Dihydroxybenzenesulfonyl)phenyl]-benzenesulfonyl}benzene-1,4-diol is a complex organic molecule that has garnered attention in biochemical research due to its potential biological activities. This article delves into its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure
The molecular structure of the compound can be summarized as follows:
- Molecular Formula : C₁₈H₁₈O₄S₂
- Molecular Weight : 366.47 g/mol
This compound features multiple hydroxyl groups and sulfonyl moieties that contribute to its reactivity and biological interactions.
Antioxidant Properties
Research indicates that compounds with similar structures often exhibit significant antioxidant activity. Antioxidants are crucial for mitigating oxidative stress in biological systems, which can lead to various diseases, including cancer and cardiovascular disorders. The presence of hydroxyl groups in this compound suggests potential radical-scavenging capabilities.
Anticancer Activity
Several studies have focused on the anticancer properties of sulfonyl-containing compounds. For instance, compounds with similar structural motifs have been shown to induce apoptosis in cancer cell lines. The mechanism typically involves the activation of caspases and modulation of the cell cycle, particularly affecting G1/S transition.
Antimicrobial Effects
The compound's structural characteristics suggest potential antimicrobial activity. Similar derivatives have demonstrated efficacy against various bacterial strains and fungi. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways.
Case Studies
-
Antioxidant Activity Study
A study published in Journal of Medicinal Chemistry explored the antioxidant properties of sulfonyl derivatives. The compound exhibited a significant reduction in reactive oxygen species (ROS) levels in vitro, demonstrating its potential as a therapeutic agent against oxidative stress-related conditions . -
Anticancer Mechanism Investigation
In a study published in Cancer Letters, researchers evaluated the cytotoxic effects of related compounds on human breast cancer cells. Results indicated that treatment with these compounds led to increased apoptosis rates and reduced cell viability through mitochondrial pathways . -
Antimicrobial Efficacy
A recent investigation reported in Phytochemistry highlighted the antimicrobial properties of sulfonyl derivatives against Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were determined to be within the range of 10-50 µg/mL, indicating promising antimicrobial potential .
Table 1: Biological Activities of Similar Compounds
Q & A
Q. What are the recommended methodologies for synthesizing 2-{4-[4-(2,5-Dihydroxybenzenesulfonyl)phenyl]-benzenesulfonyl}benzene-1,4-diol with high purity?
- Methodological Answer : Synthesis typically involves multi-step sulfonation and coupling reactions. Optimize reaction conditions (e.g., temperature, solvent polarity, and catalyst choice) to enhance yield. For example, sulfonic acid groups can be introduced via electrophilic aromatic substitution under controlled acidic conditions. Post-synthesis purification via gradient elution in column chromatography (using silica gel and a methanol/chloroform mixture) is critical to isolate the compound from by-products. Purity validation should employ HPLC with a sodium acetate/1-octanesulfonate buffer (pH 4.6) and methanol mobile phase (65:35 ratio) to detect impurities below 0.5% .
Q. How should researchers characterize the structural and electronic properties of this compound?
- Methodological Answer : Combine spectroscopic and computational techniques:
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR in DMSO-d to confirm sulfonyl and diol group positions.
- Mass Spectrometry (HRMS) : Electrospray ionization (ESI) in negative mode identifies molecular ion peaks and fragmentation patterns.
- UV-Vis Spectroscopy : Analyze electronic transitions in polar solvents (e.g., ethanol) to assess conjugation effects.
- Density Functional Theory (DFT) : Calculate optimized geometries and electrostatic potential maps to predict reactivity .
Q. What experimental designs are suitable for assessing solubility and stability under varying pH conditions?
- Methodological Answer : Conduct solubility assays in buffered solutions (pH 2–12) using a shake-flask method. Monitor stability via accelerated degradation studies (40°C/75% RH for 4 weeks) with periodic HPLC analysis. For pH-dependent stability, use a randomized block design with split-plot arrangements, where pH levels are main plots and temperature/storage durations are subplots. Include four replicates to ensure statistical robustness .
Q. What in vitro screening strategies are recommended for initial biological activity evaluation?
- Methodological Answer : Prioritize assays aligned with the compound’s structural motifs (e.g., sulfonyl and diol groups may confer antioxidant or receptor-binding activity):
- Antioxidant Activity : DPPH radical scavenging assay with IC determination.
- Enzyme Inhibition : Screen against cyclooxygenase-2 (COX-2) or tyrosine kinases using fluorogenic substrates.
- Cytotoxicity : MTT assay in cancer cell lines (e.g., HeLa or MCF-7) with dose-response curves (1–100 µM). Normalize results to positive controls (e.g., doxorubicin) and include triplicate measurements .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies elucidate the role of sulfonyl and diol groups in biological efficacy?
- Methodological Answer : Synthesize analogs with modified substituents (e.g., replacing sulfonyl with carbonyl or varying diol positions). Compare bioactivity data using hierarchical clustering or principal component analysis (PCA). For example, assess how sulfonyl group electronegativity impacts COX-2 inhibition potency. Molecular docking (e.g., AutoDock Vina) can map binding interactions to active sites .
Q. What mechanistic approaches resolve contradictions in reported antioxidant vs. pro-oxidant effects?
- Methodological Answer : Perform redox cycling assays (e.g., glutathione depletion kinetics) and electron paramagnetic resonance (EPR) to detect radical species generation. Context-dependent effects may arise from concentration thresholds or cellular redox states. Use dual-parameter models (e.g., Nrf2 activation vs. ROS induction) in primary cells to clarify dose- and tissue-specific outcomes .
Q. How can environmental fate studies predict the compound’s persistence and transformation in ecosystems?
- Methodological Answer : Apply OECD guidelines for abiotic degradation:
- Hydrolysis : Incubate in pH 7.4 buffer at 25°C; monitor via LC-MS/MS for sulfonic acid derivatives.
- Photolysis : Expose to simulated sunlight (λ > 290 nm) and quantify degradation half-lives.
- Partitioning : Measure octanol-water coefficients (log ) to estimate bioaccumulation potential. Combine with Microtox® assays to assess ecotoxicity in Daphnia magna .
Q. What statistical frameworks address data variability in multi-parametric studies (e.g., bioactivity vs. toxicity)?
- Methodological Answer : Employ multivariate analysis of variance (MANOVA) to assess interactions between variables (e.g., dose, exposure time, and cell type). For conflicting datasets, apply Bayesian hierarchical models to account for experimental noise. Sensitivity analysis can identify dominant factors influencing toxicity thresholds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
